

Octyl 2-Aminoacetate Hydrochloride: A Lipophilic Moiety for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octyl 2-aminoacetate Hydrochloride

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Abstract

This technical guide provides a comprehensive analysis of **Octyl 2-aminoacetate Hydrochloride**, a promising yet under-explored pharmaceutical intermediate. As the hydrochloride salt of the octyl ester of glycine, this compound uniquely combines the fundamental biochemical role of an amino acid with the pharmacokinetic advantages conferred by a lipophilic octyl chain. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the synthesis, physicochemical properties, and analytical characterization of **Octyl 2-aminoacetate Hydrochloride**. A significant focus will be placed on the strategic implications of its lipophilicity in drug design, particularly its influence on absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, this guide will explore its applications as a protected amino acid in peptide synthesis and as a versatile building block for a range of active pharmaceutical ingredients (APIs). Detailed experimental protocols, reaction mechanisms, and safety guidelines are provided to equip scientists with the practical knowledge required to leverage the full potential of this valuable intermediate.

Introduction: The Strategic Role of Amino Acid Esters in Pharmaceutical Development

The synthesis of complex pharmaceutical molecules is a multifaceted endeavor that often necessitates the strategic use of protecting groups and specialized intermediates. Amino acids, as the fundamental building blocks of proteins and numerous bioactive compounds, are central to this field. However, their inherent zwitterionic nature and the presence of multiple reactive functional groups—namely the amino and carboxylic acid moieties—present significant challenges in chemical synthesis.

The Importance of Protecting Groups in Synthesis

To achieve regioselective reactions and prevent undesirable side reactions such as polymerization, the temporary masking of reactive functional groups is a cornerstone of modern organic synthesis.^{[1][2]} In the context of amino acids, protecting groups are indispensable for controlled peptide synthesis and the construction of complex amino acid-containing APIs.^[3]

Amino Acid Esters as Versatile Pharmaceutical Intermediates

The esterification of the carboxylic acid moiety of an amino acid is a common and effective protection strategy.^[4] This transformation yields an amino acid ester, which serves as a stable, readily handled intermediate. The ester group effectively deactivates the carboxylate, allowing for selective reactions at the amino group. Furthermore, the choice of the esterifying alcohol can be strategically varied to modulate the physicochemical properties of the intermediate, such as its solubility and lipophilicity.

Introducing Octyl 2-Aminoacetate Hydrochloride: A Focus on Lipophilicity

Octyl 2-aminoacetate Hydrochloride is the hydrochloride salt of the octyl ester of glycine. The selection of an eight-carbon alkyl chain (octyl group) is not arbitrary; it imparts a significant degree of lipophilicity ("fat-loving" character) to the molecule. Lipophilicity is a critical parameter in drug design, profoundly influencing a drug's ability to cross biological membranes, its distribution within the body, and its overall pharmacokinetic profile.^{[5][6]} By incorporating this lipophilic tail, **Octyl 2-aminoacetate Hydrochloride** presents itself as a valuable intermediate for the synthesis of drug candidates with enhanced membrane permeability and potentially improved oral bioavailability.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for its effective use in synthesis and for ensuring the quality and purity of the final product.

Key Physicochemical Data

Property	Value	Source
CAS Number	39540-30-2	[7]
Molecular Formula	C10H22ClNO2	[7]
Molecular Weight	223.74 g/mol	[7]
Appearance	White solid	[8]
Melting Point	66 - 72 °C	[8]
Solubility	Soluble in water	Inferred from hydrochloride salt nature

Analytical Characterization Methods

The identity, purity, and quality of **Octyl 2-aminoacetate Hydrochloride** can be ascertained through a combination of spectroscopic and chromatographic techniques.[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **Octyl 2-aminoacetate Hydrochloride**. The ^1H NMR spectrum would be expected to show characteristic signals for the protons of the octyl chain, the α -protons of the glycine backbone, and the exchangeable protons of the ammonium group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the ester carbonyl group (C=O stretch), the C-O stretch of the ester, and the N-H bonds of the primary amine salt.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of amino acid derivatives.[\[10\]](#)[\[11\]](#) A suitable method would

involve a C18 column with a mobile phase gradient of water and acetonitrile, and UV detection.

- Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amino group (e.g., with trifluoroacetic anhydride) may be necessary to increase volatility. [9] This technique provides information on both the purity and the molecular weight of the compound.

Synthesis of Octyl 2-Aminoacetate Hydrochloride

The most direct and industrially scalable method for the synthesis of **Octyl 2-aminoacetate Hydrochloride** is the Fischer-Speier esterification of glycine with 1-octanol.

The Fischer-Speier Esterification: A Classic and Efficient Approach

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.[12] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[13]

Proposed Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of other amino acid ester hydrochlorides.[14][15]

Materials:

- Glycine
- 1-Octanol
- Thionyl chloride (SOCl_2) or dry Hydrogen Chloride (HCl) gas
- Anhydrous diethyl ether
- Reaction flask with reflux condenser and drying tube

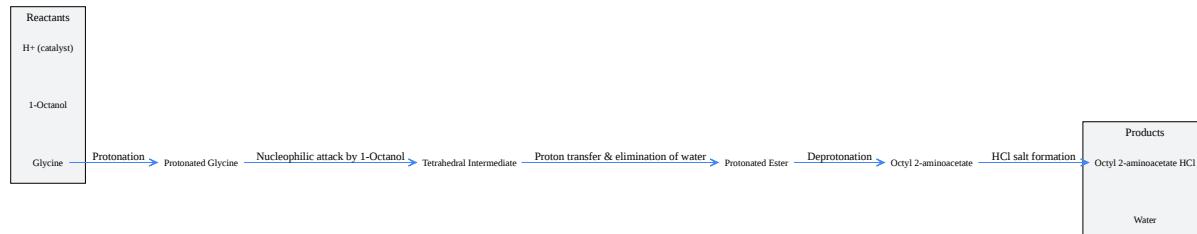
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 1-octanol (a significant molar excess).
- Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the cooled 1-octanol until saturation. This *in situ* generation of the acid catalyst is a common practice.[16]
- To this acidic solution, add glycine in portions while maintaining the low temperature.
- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- The product, **Octyl 2-aminoacetate Hydrochloride**, may precipitate out of the solution upon cooling or with the addition of a non-polar solvent like anhydrous diethyl ether.
- Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted 1-octanol and other impurities.
- Dry the product under vacuum to obtain **Octyl 2-aminoacetate Hydrochloride** as a white solid.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.



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Caption: Fischer esterification of glycine with 1-octanol.

Purification and Quality Control

The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/ether. The purity of the final product should be confirmed using the analytical methods described in section 2.2, with a particular focus on HPLC for quantitative assessment.

The Significance of the Octyl Group: A Lipophilic Advantage in Drug Design

The octyl moiety in **Octyl 2-aminoacetate Hydrochloride** is its defining feature from a pharmaceutical development perspective. This long alkyl chain significantly increases the lipophilicity of any molecule it is incorporated into.

Understanding Lipophilicity (LogP) and its Impact on ADME Properties

Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. This value provides a measure of a compound's preference for a lipid versus an aqueous environment. A higher LogP indicates greater lipophilicity. The lipophilicity of a drug molecule is a critical determinant of its ADME properties:

- Absorption: For orally administered drugs, sufficient lipophilicity is required to permeate the lipid-rich membranes of the gastrointestinal tract.[\[17\]](#)
- Distribution: Lipophilic drugs can more readily cross cell membranes and distribute into tissues. This is particularly important for drugs targeting intracellular receptors or the central nervous system (CNS), which requires crossing the blood-brain barrier.
- Metabolism: Highly lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
- Excretion: Less lipophilic (more water-soluble) compounds are more readily excreted by the kidneys.

The Octyl Moiety as a Tool for Modulating Pharmacokinetics

By incorporating the octyl group of **Octyl 2-aminoacetate Hydrochloride** into a drug candidate, medicinal chemists have a tool to fine-tune its lipophilicity. This can be particularly useful for optimizing the pharmacokinetic profile of a lead compound, for example, to increase its oral absorption or enhance its penetration into a target tissue.

Potential Applications in Prodrug Strategies

Octyl 2-aminoacetate Hydrochloride can also be employed in prodrug strategies. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. A hydrophilic drug with poor membrane permeability could be transiently esterified with the octyl group to create a more lipophilic prodrug. This prodrug would be more readily absorbed, and once in circulation, could be hydrolyzed by esterase enzymes to release the active drug.

Applications as a Pharmaceutical Intermediate

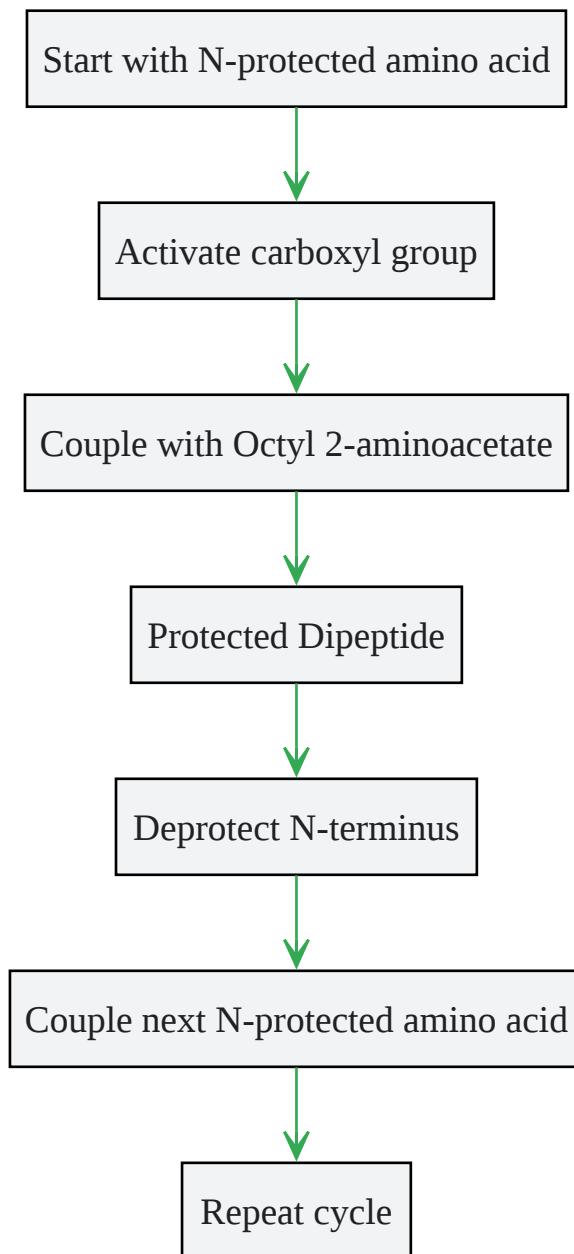
Octyl 2-aminoacetate Hydrochloride serves as a valuable intermediate in two primary capacities: as a protected amino acid for peptide synthesis and as a building block for a diverse range of small molecule APIs.

Role in Peptide Synthesis

Peptide-based therapeutics are a rapidly growing class of drugs. Their synthesis, however, requires a carefully orchestrated sequence of coupling and deprotection steps.

In peptide synthesis, the carboxylic acid of the C-terminal amino acid must be protected to prevent it from reacting during the coupling of the next amino acid. **Octyl 2-aminoacetate Hydrochloride** provides the glycine residue with its carboxyl group already protected as an octyl ester.

The general workflow for incorporating a glycine residue using a protected glycine ester is as follows:



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Caption: Workflow for peptide bond formation.

Potential as a Building Block for Specific API Classes

While specific examples of APIs synthesized directly from **Octyl 2-aminoacetate Hydrochloride** are not widely reported in publicly available literature, its structural motifs are present in various classes of drugs. The use of other glycine esters, such as glycine ethyl ester

hydrochloride, is documented in the synthesis of various APIs.^[4] Given the added lipophilicity, the octyl ester could be a valuable alternative in the synthesis of:

- Antiviral agents: Many antiviral drugs are nucleoside or nucleotide analogs that are modified to improve their cellular uptake.
- Anticancer agents: The lipophilicity of a drug can influence its ability to penetrate solid tumors.
- CNS-active agents: The ability to cross the blood-brain barrier is a key requirement for drugs targeting the central nervous system.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **Octyl 2-aminoacetate Hydrochloride**.

Summary of Safety Data

Based on available Safety Data Sheets (SDS), **Octyl 2-aminoacetate Hydrochloride** is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.^[7]

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).^[7]
- Precautionary Statements: Standard precautions for handling chemical irritants should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.^[7]

Recommended Handling and Storage Procedures

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.^[7] Avoid contact with skin, eyes, and clothing.^[8]
- Storage: Store in a tightly closed container in a cool, dry place.^[8]

Conclusion: Future Perspectives

Octyl 2-aminoacetate Hydrochloride is a pharmaceutical intermediate with significant, yet largely untapped, potential. Its straightforward synthesis via Fischer esterification, combined with the strategic advantage of its lipophilic octyl group, makes it a valuable tool for medicinal chemists. While its primary application to date appears to be as a protected form of glycine for peptide synthesis, its utility as a building block for small molecule APIs, particularly in the development of prodrugs and compounds requiring enhanced membrane permeability, warrants further investigation. As the demand for orally bioavailable and CNS-penetrant drugs continues to grow, the strategic incorporation of lipophilic moieties through intermediates like **Octyl 2-aminoacetate Hydrochloride** will undoubtedly play an increasingly important role in the future of drug discovery and development.

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